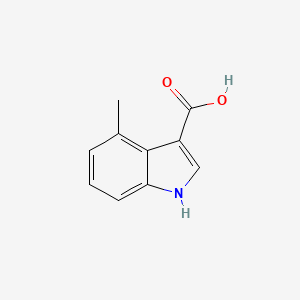

4-methyl-1H-indole-3-carboxylic acid

描述

属性

IUPAC Name |

4-methyl-1H-indole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-6-3-2-4-8-9(6)7(5-11-8)10(12)13/h2-5,11H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADKWDRQMDHFTJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651655 | |

| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

858515-65-8 | |

| Record name | 4-Methyl-1H-indole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1H-indole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-1H-indole-3-carboxylic acid typically involves the functionalization of the indole ring. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another approach is the Vilsmeier-Haack reaction, where indole is treated with a formylating agent to introduce the formyl group, followed by oxidation to yield the carboxylic acid .

Industrial Production Methods: Industrial production of indole derivatives often employs catalytic processes to enhance yield and selectivity. For example, the use of palladium-catalyzed cross-coupling reactions can efficiently introduce various substituents onto the indole ring . Additionally, continuous flow chemistry techniques are gaining popularity for the large-scale synthesis of indole derivatives due to their efficiency and scalability .

化学反应分析

Types of Reactions: 4-Methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and acyl chlorides are used under acidic or basic conditions.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and aldehydes.

Substitution: Halogenated, sulfonylated, and acylated indole derivatives.

科学研究应用

Medicinal Chemistry

Antitumor Activity

4-Methyl-1H-indole-3-carboxylic acid serves as a key reactant in the development of various antitumor agents. It is utilized in the synthesis of derivatives that act as inhibitors for specific kinases involved in cancer progression. For instance, it has been used to prepare (heteroaryl)(carboxamido)arylpyrrole derivatives, which have shown promising results as Cdc7 kinase inhibitors, targeting pathways critical for tumor cell proliferation .

Neuropharmacology

This compound is also explored for its potential as a neuropharmacological agent. Research indicates that certain derivatives can act as human P2X7 receptor antagonists, which are implicated in neuroinflammation and pain pathways. The ability to modulate these receptors suggests therapeutic applications in neurodegenerative diseases and chronic pain management .

Agricultural Applications

Herbicides

this compound derivatives have been synthesized and evaluated for their herbicidal activity. These compounds mimic the action of natural auxins, which are plant hormones that regulate growth. A study demonstrated that novel indole-3-carboxylic acid derivatives exhibited significant herbicidal effects against both monocotyledonous and dicotyledonous weeds, with inhibition rates exceeding 90% in some cases . This positions them as potential alternatives to traditional herbicides, contributing to sustainable agricultural practices.

Biocatalysis

UbiD-like Enzymes

Recent studies have highlighted the role of UbiD-like enzymes in catalyzing decarboxylation reactions involving aromatic compounds, including this compound. These enzymes facilitate biotransformations that can lead to the production of valuable intermediates in organic synthesis. The ability to utilize such compounds in enzyme-catalyzed reactions opens avenues for green chemistry applications, reducing the need for harsh chemical processes .

Summary of Applications

| Application Area | Specific Use Cases | Key Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antitumor agents, neuropharmacological applications | Inhibitors for Cdc7 kinase, P2X7 receptor antagonists |

| Agricultural Chemistry | Herbicides | Significant herbicidal activity against various weeds |

| Biocatalysis | Enzyme-catalyzed decarboxylation reactions | Potential for green chemistry applications |

Case Studies

- Antitumor Agents Development : A study synthesized various indole derivatives from this compound and evaluated their efficacy against cancer cell lines. Results indicated a strong correlation between structural modifications and biological activity.

- Herbicidal Activity Evaluation : Research conducted on a series of α-substituted indole-3-carboxylic acid derivatives showed promising results in controlling weed growth, demonstrating effective inhibition rates through molecular docking studies revealing interactions with auxin receptors .

作用机制

The mechanism of action of 4-methyl-1H-indole-3-carboxylic acid involves its interaction with various molecular targets and pathways:

相似化合物的比较

Comparison with Structurally Similar Indole Derivatives

Structural and Functional Group Variations

The biological and chemical properties of indole derivatives are highly sensitive to substituent position and functional groups. Below is a comparative analysis of key analogues:

Table 1: Structural Comparison of Indole Carboxylic Acid Derivatives

*CAS number conflict noted between sources .

Impact of Substituent Position

- Carboxylic Acid Position : Derivatives with carboxylic acid at C2 (e.g., 7-chloro-3-methyl-2-carboxylic acid) exhibit distinct reactivity and hazard profiles compared to C3 or C6 analogues .

生物活性

4-Methyl-1H-indole-3-carboxylic acid is a significant derivative of indole, a heterocyclic compound known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H9NO2. It contains an indole structure with a carboxylic acid functional group, which is crucial for its biological activity. The compound's structure allows it to interact with various biological targets, influencing several cellular processes.

This compound exhibits its biological effects primarily through the following mechanisms:

- Receptor Binding : The compound binds with high affinity to multiple receptors, modulating their activity and influencing downstream signaling pathways.

- Enzyme Interaction : It can inhibit or activate enzymes by binding to their active sites, altering their catalytic activity. This interaction is crucial in regulating metabolic pathways .

- Gene Expression Modulation : The compound influences gene expression patterns, which can lead to changes in cellular behavior and function .

Biological Activities

Research indicates that this compound possesses a wide range of biological activities:

Anticancer Activity

Studies have demonstrated the potential anticancer properties of this compound. For instance, it has been shown to induce apoptosis in various cancer cell lines by inhibiting anti-apoptotic protein expression and activating pro-apoptotic pathways .

Table 1: Anticancer Activity Data

Antimicrobial Activity

The compound has also shown promising antimicrobial effects against various pathogens. Its ability to disrupt microbial cell membranes contributes to its efficacy as an antimicrobial agent .

Anti-inflammatory and Analgesic Effects

This compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity suggests its potential use in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activities of indole derivatives, including this compound:

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) :

- Cytotoxicity Studies :

常见问题

Q. What are the recommended laboratory methods for synthesizing 4-methyl-1H-indole-3-carboxylic acid?

A common approach involves esterification followed by acid hydrolysis. For example, refluxing this compound methyl ester with a catalytic amount of H₂SO₄ in methanol, followed by quenching with water and recrystallization from methanol (mp ~410 K). Monitoring reaction completion via TLC and characterizing the product using IR (e.g., carbonyl stretch at ~1704 cm⁻¹) and UV-Vis (λmax ~297 nm) ensures purity .

Q. How can spectroscopic techniques confirm the structure of this compound?

- IR Spectroscopy : Identify the carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H broad peak (~2500-3300 cm⁻¹).

- UV-Vis : Detect π→π* transitions in the indole ring (e.g., λmax ~297 nm in methanol).

- NMR : Use ¹H/¹³C NMR to confirm methyl group position (e.g., δ ~2.5 ppm for CH₃) and aromatic proton environments. Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.

- Waste Disposal : Segregate chemical waste and consult institutional guidelines for hazardous material disposal. Refer to safety data sheets (SDS) of analogous indole derivatives for emergency measures .

Q. How is X-ray crystallography applied to determine the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELX software (e.g., SHELXL for refinement) resolves hydrogen bonding and packing motifs. For example, intermolecular hydrogen bonds (e.g., O-H∙∙∙N) may form chains along crystallographic axes. Refinement parameters (R-factors < 5%) and symmetry operations (e.g., space group P2₁/c) validate structural accuracy .

Advanced Research Questions

Q. What strategies improve regioselective synthesis of this compound derivatives?

- Protecting Groups : Temporarily block reactive sites (e.g., NH of indole) using tert-butoxycarbonyl (Boc) to direct methylation.

- Catalysts : Employ palladium catalysts for C-H activation at the 4-position.

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance reaction specificity. Monitor regioselectivity via LC-MS .

Q. How should researchers resolve discrepancies in analytical data (e.g., NMR, HPLC) for this compound?

- Method Validation : Calibrate instruments using certified reference materials.

- Cross-Technique Analysis : Compare HPLC retention times with GC-HRMS or UHPLC-HRMS for impurity profiling.

- Crystallographic Validation : Use SCXRD to resolve ambiguities in stereochemistry or substituent positioning .

Q. What in vitro assays evaluate the biological activity of this compound?

- Enzyme Inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric assays.

- Antimicrobial Testing : Conduct broth microdilution assays (MIC/MBC) against Gram-positive/negative bacteria.

- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values. Include positive controls (e.g., doxorubicin) .

Q. How do physicochemical properties (e.g., logP, solubility) influence experimental design?

- logP (2.17) : Predicts moderate lipophilicity, guiding solvent selection (e.g., DMSO for stock solutions).

- Solubility : Low aqueous solubility may necessitate co-solvents (e.g., PEG-400) for in vivo studies.

- Density (1.34 g/cm³) : Informs centrifugal separation protocols during purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。